![molecular formula C12H9ClN2O3 B14450426 4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione CAS No. 76260-35-0](/img/structure/B14450426.png)
4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinyl group attached to a chlorophenyl ring, which is further connected to a hydroxycyclohexadiene-dione structure. Its distinct molecular arrangement makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4-chlorophenylhydrazine with appropriate cyclohexadiene-dione precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group or the cyclohexadiene-dione structure.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenylhydrazine compounds.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic or toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[2-[(4-Chlorophenyl)methylene]hydrazinyl]phenyl]-1,1,2-ethenetricarbonitrile
- 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one
- 2-[2-(1-(4-Chlorophenyl)ethylidene]hydrazineyl-1,3-thiazolidin-4-one
Uniqueness
4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione is unique due to its specific hydrazinyl and chlorophenyl functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
76260-35-0 |
|---|---|
Molekularformel |
C12H9ClN2O3 |
Molekulargewicht |
264.66 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)diazenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C12H9ClN2O3/c13-7-1-3-8(4-2-7)14-15-9-5-6-10(16)12(18)11(9)17/h1-6,16-18H |
InChI-Schlüssel |
DPGIFJKAWWOGRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
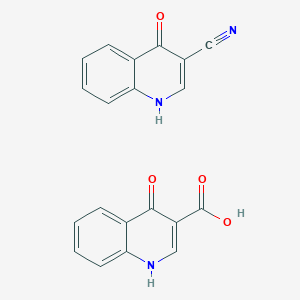
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
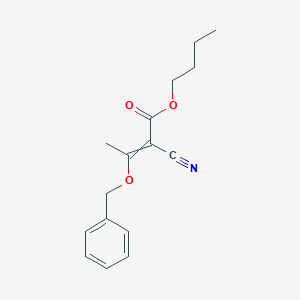
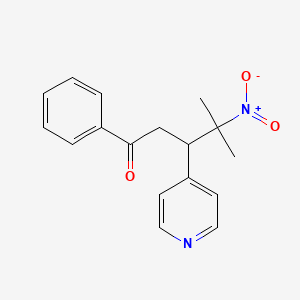
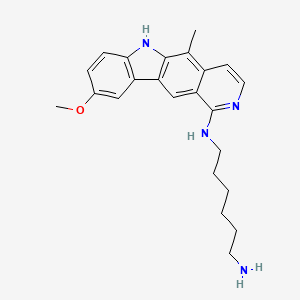
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
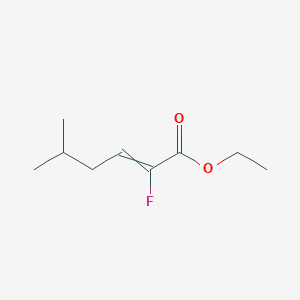
![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)

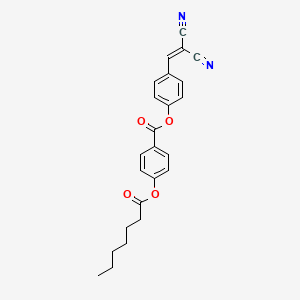
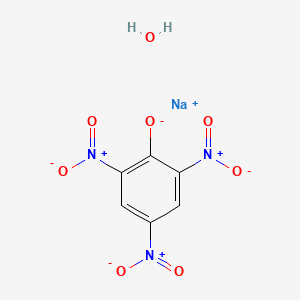
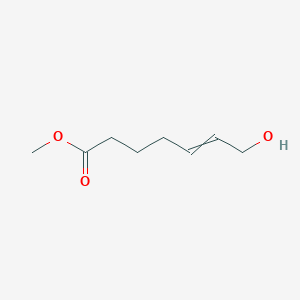
![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
